1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-(bromomethyl)-1-isopropylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with receptors or enzymes, modulating their activity. The compound may bind to specific sites on proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: Lacks the 4-(propan-2-ylphenyl)methyl group.
4-[(4-propan-2-ylphenyl)methyl]piperazine: Lacks the 2-methoxyphenyl group.
Uniqueness
1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine is unique due to the presence of both the 2-methoxyphenyl and 4-(propan-2-ylphenyl)methyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(2)19-10-8-18(9-11-19)16-22-12-14-23(15-13-22)20-6-4-5-7-21(20)24-3/h4-11,17H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHGNCYDWILSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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